molecular formula C18H23Cl2N5OS B2638241 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215364-20-7

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2638241
CAS No.: 1215364-20-7
M. Wt: 428.38
InChI Key: TZKAKUPJJAVEIB-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with a chloro group at position 4, linked to a pyrazole-carboxamide moiety. The pyrazole ring is further modified with dimethyl groups at positions 1 and 3, while the carboxamide nitrogen is connected to a 3-(dimethylamino)propyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. This compound is hypothesized to exhibit bioactivity due to its structural resemblance to kinase inhibitors and benzothiazole-based therapeutics .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS.ClH/c1-12-11-14(23(4)21-12)17(25)24(10-6-9-22(2)3)18-20-16-13(19)7-5-8-15(16)26-18;/h5,7-8,11H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKAKUPJJAVEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-chloroaniline with carbon disulfide and chlorine gas under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Coupling of the Rings: The benzothiazole and pyrazole rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.

    Introduction of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced via nucleophilic substitution using a suitable alkylating agent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that compounds similar to this one exhibit significant anticonvulsant properties. For instance, studies have shown that modifications in the structure can enhance efficacy in treating epilepsy and other neurological disorders by inhibiting specific enzymes or modulating receptor functions .

Antimicrobial Activity

The compound's structural components suggest potential antibacterial and antifungal activities. Preliminary studies have demonstrated effectiveness against various pathogens, indicating its possible use in treating infections .

Anticancer Potential

Molecular docking studies have revealed that this compound may interact with cancer cell receptors, suggesting its potential as an anticancer agent. For example, derivatives of similar structures have shown promising results against breast cancer cell lines .

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of structurally related compounds in animal models. The results indicated a significant reduction in seizure frequency and severity when administered at specific dosages. This suggests a promising avenue for developing new treatments for epilepsy.

Case Study 2: Antimicrobial Evaluation

In vitro tests assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited strong inhibitory effects, supporting further exploration in clinical settings for infection treatment .

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with pyrazole-carboxamide derivatives and benzothiazole-containing molecules. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzothiazole + Pyrazole 4-Cl, 1,3-dimethyl-pyrazole, 3-(dimethylamino)propyl C₁₉H₂₃Cl₂N₅OS 456.39 g/mol Hydrochloride salt enhances solubility; potential kinase inhibition
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide HCl Benzothiazole + Pyrazole 7-Cl, 4-OCH₃, 1,3-dimethyl-pyrazole, 2-(4-morpholinyl)ethyl C₂₀H₂₅Cl₂N₅O₃S 486.41 g/mol Methoxy and morpholine substituents improve metabolic stability
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole dimer 5-Cl, 3-methyl, 1-phenyl, 4-cyano C₂₁H₁₅ClN₆O 402.83 g/mol Aryl substitutions enhance π-π stacking; moderate yield (68%)
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Pyrazole dimer 5-Cl, 3-methyl, 1-(4-Cl-phenyl), 4-cyano C₂₁H₁₄Cl₂N₆O 437.28 g/mol Dichlorophenyl group increases lipophilicity (logP ~3.5)

Key Research Findings

  • Substituent Effects: Chloro Groups: Position 4 on benzothiazole (target) vs. Side Chains: The 3-(dimethylamino)propyl group in the target compound may enhance cellular permeability compared to the morpholinylethyl chain in ’s compound .
  • Thermal Stability : Pyrazole derivatives with aryl substitutions (e.g., 3a–3e) exhibit melting points between 123–183°C, suggesting robust crystallinity, a trait likely shared by the target compound .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound with potential pharmacological applications. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzothiazole moiety, a pyrazole ring, and a dimethylamino propyl group, contributing to its unique biological properties. The molecular formula is C16H20ClN3OSC_{16}H_{20}ClN_3OS with a molecular weight of approximately 353.87 g/mol.

Anticonvulsant Properties

Research indicates that compounds with similar structures may exhibit significant anticonvulsant activity. The mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes that are crucial for neuronal excitability. In vitro studies have shown that the compound can effectively reduce seizure activity in animal models of epilepsy .

Antitumor Activity

This compound has been evaluated for its anticancer potential. It has demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Comparative studies suggest that it may be particularly effective against breast cancer cells .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the benzothiazole and pyrazole rings can enhance potency and selectivity. For instance, substituents on the benzothiazole ring have been shown to influence binding affinity to target receptors significantly .

Compound ModificationEffect on Activity
Chlorine substitutionIncreased potency against CNS disorders
Dimethylamino groupEnhanced solubility and bioavailability
Variations in alkyl chainsAltered receptor binding profiles

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticonvulsant Study : A study conducted on rodent models demonstrated a significant reduction in seizure frequency when administered at specific dosages.
  • Cancer Cell Line Testing : In vitro assays using MCF-7 breast cancer cells indicated that the compound induces apoptosis through mitochondrial pathways .
  • Inflammatory Response Assessment : Experiments measuring cytokine levels in treated macrophages showed a marked decrease in TNF-alpha and IL-6 production following treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a base (e.g., K₂CO₃) in dimethylformamide (DMF) facilitates the reaction of pyrazole-thiol derivatives with alkyl halides at room temperature, as shown in a general synthesis protocol . Key parameters include stoichiometric ratios (e.g., 1.2 mmol K₂CO₃ per 1 mmol substrate) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Yield optimization requires monitoring reaction completion via TLC and purification through recrystallization (ethanol-DMF mixtures) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on pyrazole).
  • X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonds like N–H···N in crystal packing) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
    Purity is assessed via HPLC (≥95% purity threshold for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Structural analogs (e.g., benzothiazole-pyrazole hybrids) show potential as enzyme inhibitors (e.g., PFOR in anaerobic organisms) or receptor modulators. Initial screening involves:

  • In vitro assays : IC₅₀ determination against target enzymes.
  • Molecular docking : Predicts binding affinity to active sites (e.g., using AutoDock Vina) .
    Note: Activity varies with substituents (e.g., chloro vs. methoxy groups on benzothiazole) .

Advanced Research Questions

Q. How can conflicting data on bioactivity be resolved when structural analogs show divergent results?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent) or substituent effects. Systematic approaches include:

  • SAR studies : Compare analogs with incremental structural changes (e.g., replacing dimethylamino with diethylamino groups).
  • Crystallographic analysis : Resolve whether steric hindrance or electronic effects (e.g., chloro group electronegativity) alter binding .
  • Dose-response curves : Ensure activity is concentration-dependent and not artifact-driven .

Q. What strategies mitigate low solubility during in vivo testing?

  • Methodological Answer : Solubility challenges (common with hydrophobic benzothiazole cores) are addressed via:

  • Salt formation : Hydrochloride salts improve aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyloxymethyl esters).
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

Q. How do reaction conditions (temperature, solvent) influence byproduct formation in synthesis?

  • Methodological Answer : Elevated temperatures (>25°C) may promote side reactions (e.g., over-alkylation). Solvent polarity also affects reactivity:

  • DMF : Enhances nucleophilicity but risks carbamate byproducts with amines.
  • Dioxane : Reduces side reactions but requires longer reaction times .
    Byproducts are characterized via LC-MS and minimized by stepwise reagent addition .

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